N-(4-chlorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group and a 4-chlorophenyl acetamide moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-9-16(10-8-15)31(27,28)17-11-22-20(24-19(17)26)30-12-18(25)23-14-5-3-13(21)4-6-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKJJQPNDUUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (pyrimidinone cores, sulfonyl/sulfanyl linkages, and substituted acetamide groups) but differ in substituents, leading to variations in physicochemical properties and biological activities:
N-(2,4-Dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
- Key Differences :
- Substituents : 2,4-Dimethoxyphenyl (electron-donating groups) vs. 4-chlorophenyl (electron-withdrawing).
- Sulfonyl Group : 4-Ethylbenzenesulfonyl vs. 4-ethoxybenzenesulfonyl.
- Implications: The methoxy groups increase solubility but may reduce metabolic stability due to demethylation pathways.
2-{[5-(3-Chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Key Differences :
- Sulfonyl Group : 3-Chloro-4-methoxybenzenesulfonyl introduces steric hindrance and enhanced halogen bonding.
- Acetamide Chain : Cyclohexenylethyl group vs. 4-chlorophenyl.
- Implications :
N-(4-Chlorobenzyl)-2-{[6-methyl-2-(4-trifluoromethylphenyl)-4-pyrimidinyl]sulfanyl}acetamide
- Key Differences :
- Pyrimidine Core : 6-Methyl-2-(trifluoromethylphenyl) vs. 5-sulfonyl-6-oxo-1,6-dihydropyrimidin-2-yl.
- Substituents : Trifluoromethyl group (strong electron-withdrawing) vs. ethoxybenzenesulfonyl.
- Implications :
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Pyrimidine Core: 4,6-Diaminopyrimidine vs. 6-oxo-1,6-dihydropyrimidine. Functional Groups: Amino groups vs. sulfonyl and oxo groups.
- Reduced steric bulk compared to the sulfonyl-substituted analog may limit target specificity .
Research Findings and Implications
- Crystallographic Insights : The target compound’s crystal structure (similar to ) reveals intermolecular hydrogen bonds (e.g., C–H⋯O), which stabilize its conformation and may influence solid-state solubility.
- Synthetic Feasibility : The ethoxybenzenesulfonyl group requires careful sulfonation conditions to avoid over-oxidation, unlike ethyl or methyl analogs .
- Biological Activity : Sulfonyl and sulfanyl groups are critical for inhibiting tyrosine kinases or carbonic anhydrases, but substituent variations (e.g., ethoxy vs. trifluoromethyl) dictate selectivity and potency .
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